

EAPB02303: Application Notes and Protocols for In Vivo Animal Models

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Compound of Interest

Compound Name: EAPB 02303

Cat. No.: B15608546

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These application notes provide detailed protocols for the in vivo administration of EAPB02303, a potent second-generation imiqualine analog, in preclinical animal models of cancer. The information is based on established research demonstrating its efficacy in reducing tumor burden and prolonging survival in xenograft mouse models of Acute Myeloid Leukemia (AML).

Overview and Mechanism of Action

EAPB02303 is a small molecule inhibitor with significant anti-tumor effects, demonstrating IC50 values in the nanomolar range across various cancer cell lines.^[1] Its primary mechanism of action involves the potent inhibition of the PI3K/AKT/mTOR signaling pathway, a critical cascade for cell survival and proliferation that is often hyperactivated in cancer.^{[2][3][4]} In specific contexts, such as NPM1c-mutant AML, EAPB02303 has also been shown to induce the degradation of the mutant NPM1c protein.^{[2][3][4]}

In Vivo Dosage and Administration

The following table summarizes the recommended dosage and administration protocol for EAPB02303 in a xenograft mouse model of AML.

Parameter	Value	Reference
Animal Model	NOD/Shi-scid IL2r-gamma-/- (NSG) mice, 6-8 weeks old	[5]
Xenograft	2 x 10 ⁶ OCI-AML2 or OCI-AML3 cells, intravenous injection	[5]
Compound	EAPB02303	[5]
Dosage	2.5 mg/kg	[5]
Administration Route	Intraperitoneal (i.p.)	[5]
Vehicle	Dissolved in DMSO and diluted in lipofundin	[4]
Treatment Schedule	Every other day for 3 weeks, starting 1 week post-cell injection	[5]
Reported Efficacy	Potently reduced leukemic burden, improved organ tumor infiltration, and significantly prolonged survival in NPM1c AML xenografts.	[2][3][4]
Observed Toxicity	No overt signs of distress, weight loss, or behavioral changes were observed at the tested dose and regimen.	[4]

Experimental Protocols

Preparation of EAPB02303 Formulation

- **Stock Solution:** Prepare a stock solution of EAPB02303 in dimethyl sulfoxide (DMSO). The concentration of the stock solution should be determined based on the final required dosing volume and the solubility of the compound.

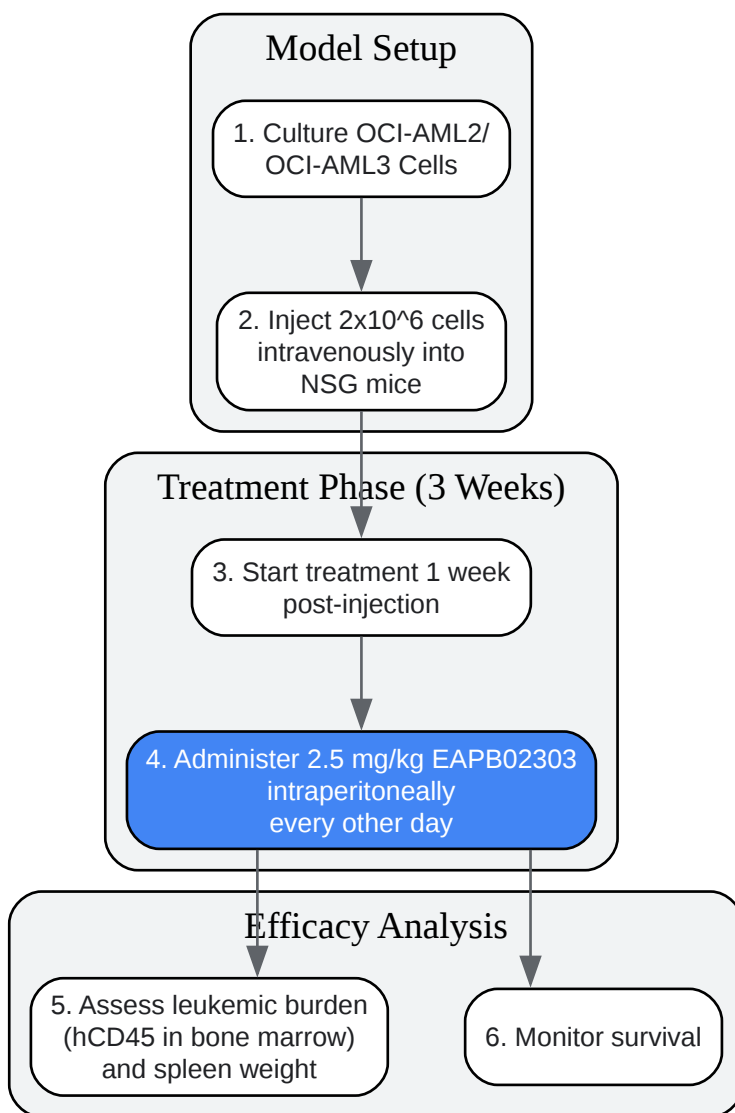
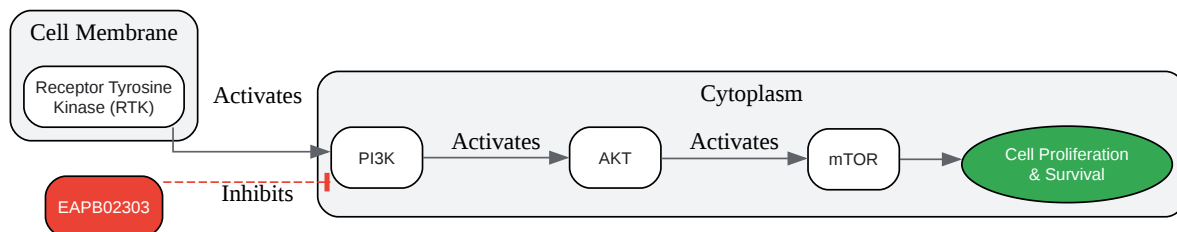
- **Working Solution:** On each treatment day, dilute the EAPB02303 stock solution in lipofundin to achieve the final concentration for a 2.5 mg/kg dosage. The final volume for intraperitoneal injection in mice is typically 100-200 μ L. The final concentration of DMSO in the injected solution should be minimized to avoid toxicity.

AML Xenograft Mouse Model and Treatment

- **Cell Culture:** Culture OCI-AML2 or OCI-AML3 cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin) to the desired cell number.
- **Cell Implantation:** Harvest and resuspend the AML cells in a suitable buffer (e.g., sterile PBS). Inject 2×10^6 cells intravenously into 6-8-week-old NSG mice.
- **Treatment Initiation:** One week after the injection of AML cells, begin the treatment regimen.
- **Administration:** Administer 2.5 mg/kg of EAPB02303 via intraperitoneal injection every other day for a total of 3 weeks.
- **Monitoring:** Monitor the animals regularly for signs of toxicity, including weight loss, changes in behavior, and overall health.
- **Efficacy Assessment:** At the end of the 3-week treatment period, a subset of mice can be euthanized to assess the leukemic burden in the bone marrow (e.g., by hCD45 staining) and spleen weight.^{[4][5]} Another cohort can be monitored for survival analysis.^{[4][5]}

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of EAPB02303 and the experimental workflow for in vivo studies.



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